molecular formula C10H13F2NO B13273819 2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol

2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13273819
M. Wt: 201.21 g/mol
InChI Key: ARTPCKRMYMJADI-UHFFFAOYSA-N
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Description

2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C10H13F2NO This compound is characterized by the presence of a difluorophenyl group attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,4-difluorobenzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the amino alcohol structure allows for hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzylamine: A key intermediate in the synthesis of 2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol.

    Fluconazole: A related compound with a similar difluorophenyl group, used as an antifungal agent.

    2-{[(2,4-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol: A structural analog with a methyl group substitution.

Uniqueness

This compound is unique due to its specific combination of a difluorophenyl group and an amino alcohol structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-[(2,4-difluorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13F2NO/c1-7(6-14)13-5-8-2-3-9(11)4-10(8)12/h2-4,7,13-14H,5-6H2,1H3

InChI Key

ARTPCKRMYMJADI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=C(C=C(C=C1)F)F

Origin of Product

United States

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